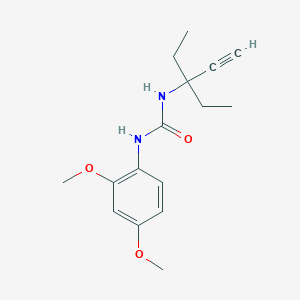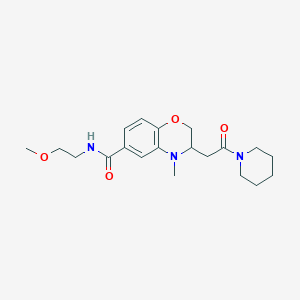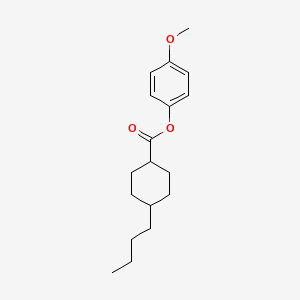
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)urea, also known as DPPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPPU belongs to the class of urea-based compounds, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)urea is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever, so inhibiting their production could lead to the observed anti-inflammatory, analgesic, and antipyretic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in animal models. It has been shown to reduce the production of prostaglandins, which are known to play a role in inflammation, pain, and fever. This compound has also been shown to reduce the expression of pro-inflammatory cytokines, which are involved in the immune response. Additionally, this compound has been shown to reduce the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)urea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. This compound has also been shown to exhibit a range of biological activities, making it suitable for use in a variety of experiments. However, there are also limitations to the use of this compound in lab experiments. It has been shown to exhibit some toxicity in animal models, and its mechanism of action is not fully understood, which could limit its use in certain experiments.
Direcciones Futuras
For the study of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)urea include the development of more selective COX-2 inhibitors, exploration of its potential anti-cancer properties, and further elucidation of its mechanism of action.
Métodos De Síntesis
The synthesis of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)urea involves the reaction of 1,1-diethyl-2-propyn-1-ol with 2,4-dimethoxyphenyl isocyanate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain this compound as a white crystalline solid. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)urea has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. This compound has also been investigated for its potential use as a selective COX-2 inhibitor, which could have implications for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(3-ethylpent-1-yn-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-6-16(7-2,8-3)18-15(19)17-13-10-9-12(20-4)11-14(13)21-5/h1,9-11H,7-8H2,2-5H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNYBJLBQAMHKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)NC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(3,4-dimethylphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5319526.png)
![6-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5319527.png)
![(4R)-4-{4-[({[(2,5-dimethylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5319532.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-3-furanylmethyl)methanamine](/img/structure/B5319537.png)

![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-(3-morpholinyl)acetamide dihydrochloride](/img/structure/B5319544.png)
![[1-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5319556.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5319569.png)


![(3S*,4S*)-4-isopropoxy-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]pyrrolidin-3-ol](/img/structure/B5319581.png)
![3-[(dimethylamino)methyl]-1-(2-quinolinylcarbonyl)-3-piperidinol](/img/structure/B5319603.png)
![N-(2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5319611.png)
![5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5319623.png)